molecular formula C6H5KN2O3 B1448515 Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1795507-55-9

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1448515
CAS No.: 1795507-55-9
M. Wt: 192.21 g/mol
InChI Key: JPYKELNNAWEWKF-UHFFFAOYSA-M
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Description

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid+KOHPotassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate+H2O\text{3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid+KOH→Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. Adjusting the flow rates of reactants and maintaining precise reaction conditions are crucial for achieving high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

potassium;5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.K/c9-6(10)4-7-5(11-8-4)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYKELNNAWEWKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

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